molecular formula C9H17N B2980592 3-(But-2-en-1-yl)piperidine CAS No. 1567531-09-2

3-(But-2-en-1-yl)piperidine

Cat. No.: B2980592
CAS No.: 1567531-09-2
M. Wt: 139.242
InChI Key: STEJBCJJKDBIFS-UHFFFAOYSA-N
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Description

3-(But-2-en-1-yl)piperidine is an organic compound with the molecular formula C9H17N. It is a derivative of piperidine, featuring a but-2-en-1-yl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(But-2-en-1-yl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with but-2-enal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(But-2-en-1-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of piperidine-2-carboxylic acid.

  • Reduction: Reduction reactions can produce 3-(but-2-en-1-yl)piperidin-4-ol.

  • Substitution: Substitution reactions can result in the formation of various alkylated piperidines.

Scientific Research Applications

3-(But-2-en-1-yl)piperidine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-(But-2-en-1-yl)piperidine is similar to other piperidine derivatives, such as 3-(prop-2-en-1-yl)piperidine and 3-(but-3-en-1-yl)piperidine. its unique but-2-en-1-yl group distinguishes it from these compounds. The presence of the double bond in the but-2-en-1-yl group can influence its reactivity and biological activity, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-[(E)-but-2-enyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2-3,9-10H,4-8H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEJBCJJKDBIFS-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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